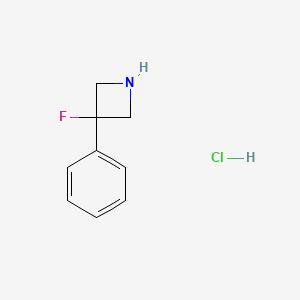

3-Fluoro-3-phenylazetidine hydrochloride

CAS No.: 1126650-56-3

Cat. No.: VC2398361

Molecular Formula: C9H11ClFN

Molecular Weight: 187.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1126650-56-3 |

|---|---|

| Molecular Formula | C9H11ClFN |

| Molecular Weight | 187.64 g/mol |

| IUPAC Name | 3-fluoro-3-phenylazetidine;hydrochloride |

| Standard InChI | InChI=1S/C9H10FN.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7H2;1H |

| Standard InChI Key | IPIWGIZBRPGHKT-UHFFFAOYSA-N |

| SMILES | C1C(CN1)(C2=CC=CC=C2)F.Cl |

| Canonical SMILES | C1C(CN1)(C2=CC=CC=C2)F.Cl |

Introduction

CHEMICAL IDENTITY AND PROPERTIES

Basic Information

3-Fluoro-3-phenylazetidine hydrochloride is a salt form of 3-fluoro-3-phenylazetidine. It is characterized by a four-membered nitrogen-containing ring (azetidine) with fluorine and phenyl substituents at the 3-position, along with hydrochloride salt formation at the nitrogen atom .

Chemical Identifiers

The compound has been assigned multiple identifiers in chemical databases, allowing for its precise identification in research and commerce.

Table 1: Chemical Identifiers of 3-Fluoro-3-phenylazetidine Hydrochloride

| Parameter | Value |

|---|---|

| CAS Number | 104223-56-5 |

| Alternative CAS Number | 1126650-56-3 |

| Molecular Formula | C₉H₁₁ClFN |

| Alternative Formula Representation | C₉H₁₀FN·HCl |

| Canonical SMILES | C1C(CN1)(C2=CC=CC=C2)F.Cl |

| InChI | InChI=1S/C9H10FN.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7H21H |

| InChI Key | IPIWGIZBRPGHKT-UHFFFAOYSA-N |

Note: The compound appears in databases with two different CAS numbers, which may reflect different registration events or slight differences in structure interpretation .

Physical and Chemical Properties

The physical and chemical properties of 3-fluoro-3-phenylazetidine hydrochloride determine its behavior in various chemical reactions and its potential applications.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 187.642 g/mol |

| Exact Mass | 187.056 |

| Polar Surface Area (PSA) | 12.03000 |

| LogP | 2.58540 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

| Flash Point | Not Available |

The compound's moderate LogP value of 2.58540 suggests a balance between hydrophilic and lipophilic properties, which could be beneficial for pharmaceutical applications where membrane permeability is important .

MOLECULAR STRUCTURE AND SPECTROSCOPIC DATA

Structural Features

3-Fluoro-3-phenylazetidine hydrochloride possesses a distinctive structure with several key features:

-

A four-membered azetidine ring, which introduces ring strain and enhanced reactivity

-

A fluorine atom at the 3-position, which impacts the electronic properties of the molecule

-

A phenyl substituent, contributing to the compound's lipophilicity and potential for π-π interactions

-

Hydrochloride salt formation at the nitrogen atom, improving water solubility compared to the free base

Nuclear Magnetic Resonance (NMR) Data

While specific NMR data for 3-fluoro-3-phenylazetidine hydrochloride is limited in the provided search results, related compounds in the patent information provide insight into the characteristic signals expected for azetidine derivatives .

For similar azetidine compounds, proton NMR (¹H-NMR) typically shows distinctive patterns:

-

Azetidine ring protons often appear as doublets between δ 4.0-4.6 ppm

-

The coupling constants (J values) for these protons are typically in the range of 9.8-12.5 Hz

-

Phenyl protons would be expected in the aromatic region (δ 7.0-8.0 ppm)

SYNTHESIS AND PREPARATION

Synthetic Approaches

The synthesis of 3-fluoro-3-phenylazetidine hydrochloride typically involves a multi-step process. Based on patent information, fluorination of azetidine derivatives is a key step in producing 3-fluoro azetidine compounds .

A general synthetic approach may involve:

-

Preparation of a suitably protected azetidine precursor

-

Introduction of the phenyl group at the 3-position

-

Selective fluorination using appropriate fluorinating agents

-

Deprotection and salt formation

Protection and Deprotection Strategies

During synthesis, the azetidine nitrogen often requires protection to prevent side reactions. Common protecting groups include:

-

tert-Butyloxycarbonyl (Boc) group

-

Benzyloxycarbonyl (Cbz) group

-

Methoxycarbonyl group

These protecting groups can later be removed under appropriate conditions to yield the free azetidine, which can then be converted to the hydrochloride salt .

APPLICATIONS AND RESEARCH SIGNIFICANCE

Role as a Building Block

3-Fluoro-3-phenylazetidine hydrochloride serves as an important reagent in the preparation of 3-fluoro azacyclanes and other specialized nitrogen-containing compounds . Its value stems from several factors:

-

The strained four-membered azetidine ring provides unique reactivity patterns

-

The fluorine substituent introduces specific electronic effects and potential for hydrogen bonding

-

The phenyl group offers opportunities for further functionalization through aromatic substitution reactions

-

The hydrochloride salt form typically provides improved stability and solubility in polar solvents

Research Context

COMPARISON WITH RELATED COMPOUNDS

Structural Analogs

Understanding 3-fluoro-3-phenylazetidine hydrochloride in the context of related compounds provides insight into structure-activity relationships and chemical reactivity patterns.

Table 3: Comparison of 3-Fluoro-3-phenylazetidine Hydrochloride with Related Compounds

| Compound | Structural Difference | Key Property Distinction |

|---|---|---|

| 3-Phenylazetidine | Lacks fluorine at 3-position | Less electronegative; different reactivity profile |

| 3-Fluoro-3-phenylazetidine (free base) | Not in salt form | Lower water solubility; higher lipophilicity |

| 3-Methyl-3-phenylazetidine | Methyl instead of fluorine | Different electronic effects; altered steric profile |

| 4-Membered azetidine ring compounds | Various substituents | Share strained ring properties but different functionalities |

| 3-Membered aziridine analogs | Smaller ring size | More strain; enhanced reactivity in nucleophilic attacks |

The comparison with 3-methyl-3-phenylazetidine is particularly informative, as it demonstrates how substituting a methyl group with fluorine can significantly alter the electronic properties while maintaining similar steric effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume